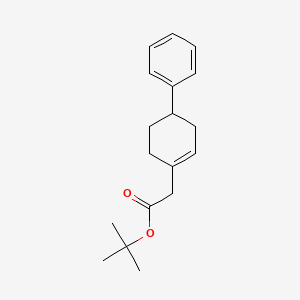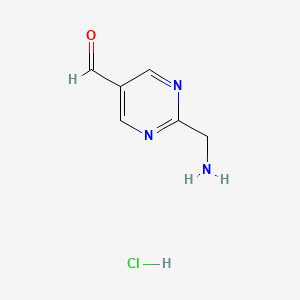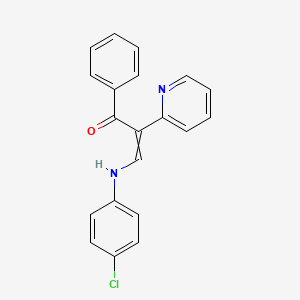![molecular formula C13H10ClN3O B12625835 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol CAS No. 918340-60-0](/img/structure/B12625835.png)
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is a complex organic compound that features a unique structure combining a chlorinated phenol and a pyrrolo[2,3-c]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various alkyl or aryl groups to the phenol ring .
Aplicaciones Científicas De Investigación
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Shares a similar pyridine structure but differs in the position of the chlorine atom.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring but differ in the additional heterocyclic structure.
Uniqueness
2-Chloro-5-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]phenol is unique due to its specific combination of a chlorinated phenol and a pyrrolo[2,3-c]pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
918340-60-0 |
|---|---|
Fórmula molecular |
C13H10ClN3O |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
2-chloro-5-(1H-pyrrolo[2,3-c]pyridin-7-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-10-2-1-9(7-11(10)18)17-13-12-8(3-5-15-12)4-6-16-13/h1-7,15,18H,(H,16,17) |
Clave InChI |
RAJGHNIRRDWDJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=CC3=C2NC=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
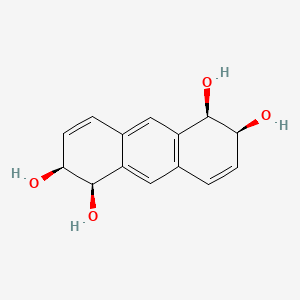
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)

![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)

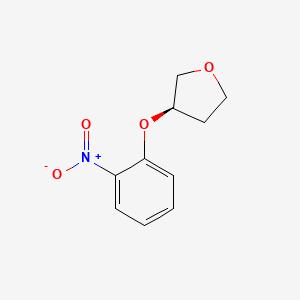
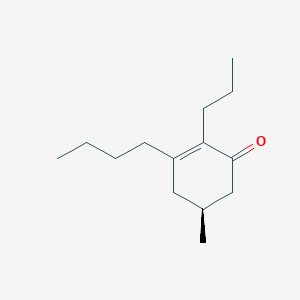
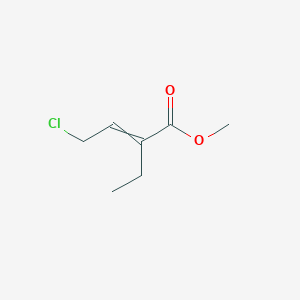
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
